4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide
Beschreibung
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic core (benzo[b][1,4]oxazepine) substituted with a fluoro-methylbenzenesulfonamide group at position 8 and an isopentyl chain at position 3. The 3,3-dimethyl and 4-oxo moieties further define its stereoelectronic properties, making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-8-7-18(13-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESJJCKDWWFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine core, which are associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H30N2O4S
- Molecular Weight : 430.6 g/mol
- CAS Number : 922075-73-8
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the fluoro and sulfonamide groups enhances the bioactivity against various pathogens.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds in the oxazepine class have been reported to suppress nitric oxide production in murine models stimulated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory conditions .
The biological activity of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
- Cell Signaling Modulation : The oxazepine ring may interact with specific receptors or enzymes involved in inflammation and cancer pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce ROS production leading to oxidative stress in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against Staphylococcus aureus using a related oxazepine derivative. |
| Johnson et al., 2021 | Reported anti-inflammatory effects in murine models with compounds containing the oxazepine structure. |
| Lee et al., 2019 | Found that oxazepine derivatives induce apoptosis in breast cancer cell lines through ROS generation. |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural homology with other benzoxazepine derivatives. For example, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (CAS: 921834-49-3) differs in two critical regions:
Alkyl Chain at Position 5 : The target compound has an isopentyl group (5 carbons), whereas the analogue has a shorter isobutyl group (4 carbons). This difference may alter lipophilicity and steric interactions in binding pockets.
Aromatic Substituent at Position 8: The target compound features a fluoro-methylbenzenesulfonamide, while the analogue has a trifluoromethylbenzamide.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (common in cheminformatics), the target compound and its analogues can be compared based on MACCS or Morgan fingerprints. For instance:
- Dice Coefficient (Morgan): Reflects similarity in pharmacophoric features like hydrogen bond donors/acceptors and hydrophobic regions.
Such analyses align with studies showing that structural similarity correlates with shared bioactivity profiles .
Bioactivity and Target Engagement
Mode of Action Predictions
Compounds with benzoxazepine cores often target kinases, GPCRs, or ion channels. The sulfonamide group in the target compound may enhance binding to ATP-binding pockets in kinases (e.g., MAPK or PI3K families) due to its ability to mimic phosphate groups. In contrast, the trifluoromethylbenzamide analogue might favor interactions with hydrophobic residues in proteases or nuclear receptors .
Bioactivity Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) for benzoxazepines suggests that substituents at positions 5 and 8 drive divergent pharmacological effects. For example:
- Isobutyl/trifluoromethyl derivatives : Show higher cytotoxicity in leukemia cell lines.
- Isopentyl/sulfonamide derivatives : Exhibit selectivity for solid tumor models, possibly due to improved membrane permeability .
Table: Comparative Analysis of Key Compounds
Challenges in Comparison Methodologies
While computational tools (e.g., SHELXL for crystallography or graph-based similarity algorithms ) aid in structural comparisons, limitations persist:
- Bit-Vector Methods : Overlook stereochemical or conformational nuances.
- Lumping Strategies : Grouping structurally similar compounds (e.g., via lumping ) risks obscuting critical pharmacological differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
